![molecular formula C5H5F7O B3039758 (2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol CAS No. 1313024-90-6](/img/structure/B3039758.png)
(2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol
Overview
Description
(2S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol, also known as HFPO or 2,2,3,3,4,4,5,5,5-heptafluoropentan-2-ol, is an organic compound with the chemical formula C5H10F7O. It is a colourless liquid that has a low boiling point and is soluble in both water and organic solvents. HFPO has a wide range of applications in both industry and scientific research, and is used as a reagent in chemical synthesis, as a solvent in extraction processes, and as a catalyst in organic reactions.
Scientific Research Applications
Colloidal Quantum Dots (QDs) for Quantum Technologies
Heptafluoropentan-2-ol: has been investigated for its potential in quantum dot research. Quantum dots are nanoscale semiconductor particles that exhibit quantum confinement effects. In particular, strongly-confined lead-halide perovskite quantum dots (QDs) have gained prominence. These QDs, with sizes smaller than the Bohr diameter (typically 4–12 nm for lead-halide perovskites), offer unique opportunities:
- Color-Pure, Stable Luminescence : These QDs exhibit stable luminescence in regions unattainable by perovskites with single-halide compositions .
Nanoparticle Analysis Using Scanning Electron Microscopy (SEM)
(S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol: can be studied using SEM, a powerful technique for visualizing and characterizing nanoparticles. Researchers use SEM to investigate various materials, including catalysts, powders, and nanodevices .
Enhancing Infrared Emissivity in Coatings
Ultrasonication of coatings containing (S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol has been explored to enhance their low infrared emissivity. By optimizing ultrasonication parameters, researchers aim to improve the microstructure, glossiness, and mechanical properties of these coatings .
Surface Modification for Silica-Based Nanoparticles
Surface modification plays a crucial role in the properties of silica-based nanoparticles. Researchers have investigated five key applications: advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment. Understanding surface modification enables tailoring these nanoparticles for specific purposes .
Predicting Power Flows in Charging Infrastructure
In the context of electric mobility, accurate prediction of power flows associated with charging infrastructure is essential. Researchers explore data science methods to avoid instabilities in charging networks .
Collaborative Ethics in Translational Research
While not directly related to the compound, collaborative ethics is fundamental for scientific progress. Researchers emphasize ethical considerations in translational research, ensuring that discoveries lead to real-world benefits while addressing societal concerns .
properties
IUPAC Name |
(2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPHBIMHZSTIDT-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C(C(F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895185 | |
Record name | (2S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol | |
CAS RN |
1313024-90-6 | |
Record name | (2S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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